molecular formula C12H16N2O3 B4887534 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide

Cat. No. B4887534
M. Wt: 236.27 g/mol
InChI Key: ITXZNXVONIWDSH-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide, also known as MNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB is a member of the amide family of compounds and has a molecular weight of 277.3 g/mol.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to reduce inflammation and pain, as well as to improve cognitive function. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has also been shown to inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer and infectious disease research.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in lab experiments include its relative ease of synthesis, high purity, and potential applications in a range of scientific research fields. However, the limitations of using 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in lab experiments include its limited solubility in water, which can make it difficult to work with, as well as its potential toxicity at high doses.

Future Directions

There are several potential future directions for research involving 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide. One area of research could focus on the development of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide as a potential anti-inflammatory agent for the treatment of conditions such as arthritis and inflammatory bowel disease. Another area of research could focus on the potential use of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research could explore the potential applications of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in cancer and infectious disease research, as well as in the development of new drugs and therapies.

Synthesis Methods

The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 2-methyl-4-nitroaniline with 3-methylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in high purity. The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells and bacteria. Additionally, 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(2)6-12(15)13-11-5-4-10(14(16)17)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXZNXVONIWDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-methyl-4-nitrophenyl)butanamide

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